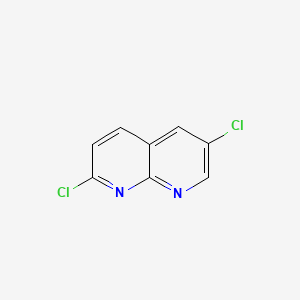

2,6-Dichloro-1,8-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

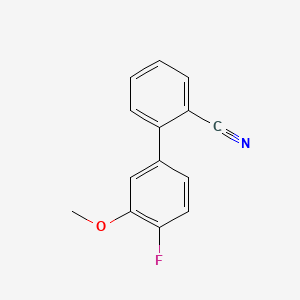

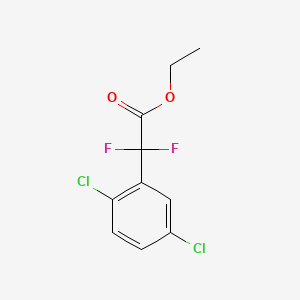

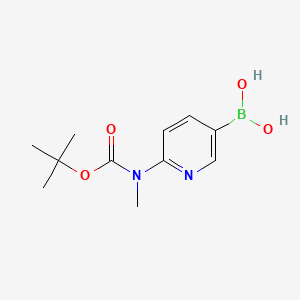

2,6-Dichloro-1,8-naphthyridine is a compound with the molecular formula C8H4Cl2N2 . It is a type of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings . The compound has a molecular weight of 199.03 g/mol .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including this compound, has been a subject of research. An efficient route to synthesize the heteroaryl-substituted 1,8-naphthyridine derivatives was described . Another study discussed the synthesis of 1,8-naphthyridines via multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound includes two chlorine atoms and two nitrogen atoms in its structure . The InChI code for the compound isInChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7 (10)12-8 (5)11-4-6/h1-4H . Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 2,7-Diaryl- and 2,7-dialkenyl-1,8-naphthyridines were prepared in high yields by Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridines .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 199.03 g/mol, an XLogP3-AA of 3, and a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 197.9751535 g/mol .Scientific Research Applications

Base Catalysis : 2,6-Dichloro-1,8-naphthyridines are used in base catalysis. They can be coupled with areneboronic acids to produce bimacrocyclic concave pyridines or 1,8-naphthyridines, which demonstrate significant activity and selectivity in base-catalyzed reactions (Liebig & Lüning, 2014).

Amidation Reactions : This compound is used in Pd-catalyzed amidation reactions. It can react with primary amides to produce 2,7-diamido-1,8-naphthyridines, showcasing good functional-group tolerance (Ligthart et al., 2006).

Ligand Construction for Metal Complexes : It serves as a linker for constructing bidentate and tridentate ligands, which are then used to prepare various Ru(II) complexes. These complexes exhibit interesting properties like absorption shifts and metal-metal communication (Singh & Thummel, 2009).

Drug Discovery Template : The 1,8-naphthyridine core, including derivatives like 2,6-Dichloro-1,8-naphthyridine, is notable in drug discovery due to its complexation properties and medical applications (Andrighetto et al., 2013).

Synthesis of Novel Cobalt Complexes : It is used in the synthesis of novel hexacobalt string complexes. These complexes display unique electrochemical and magnetic properties, contributing to advancements in materials science (Chien et al., 2006).

Electrochemical Applications : This compound is key in synthesizing π-conjugated polymers with extended π-conjugation systems. These polymers are studied for their optical properties and electrochemical redox reactions, indicating potential in electronic and optoelectronic devices (Saito & Yamamoto, 1995).

Fluorescence and Photon Absorption : Some derivatives of 1,8-naphthyridine, created by reacting with aldehydes, exhibit red-fluorescence emissions and two-photon absorption. This finds applications in the development of fluorescent materials and sensors (Li et al., 2012).

Biological Activities : 1,8-Naphthyridine derivatives have multiple biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. They are also studied for their potential applications in neurological disorders and other medical conditions (Madaan et al., 2015).

Mechanism of Action

- 1,6-Naphthyridines : These heterocyclic compounds consist of a fused-ring system formed by two adjacent carbon atoms linking two pyridine rings. They exhibit a wide range of biological applications and are found in natural products, diagnostics, disease treatments, agriculture, and industrial processes .

- 2,6-Dichloro-1,8-naphthyridine (CAS Number: 1260898-43-8) : This specific compound features chlorine substitutions at positions 2 and 6 of the naphthyridine core. Its molecular formula is C8H4Cl2N2 .

Now, let’s address each of your requested points:

Action Environment:

Safety and Hazards

Future Directions

Naphthyridines, including 2,6-Dichloro-1,8-naphthyridine, have a wide range of activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research could focus on the synthesis of new derivatives and exploring this scaffold for other possible biological activities .

Biochemical Analysis

Biochemical Properties

The specific and differential functionalization of the naphthyridine core leads to specific activity .

Cellular Effects

Naphthyridines have been shown to have anticancer activity on different cancer cell lines

Molecular Mechanism

Naphthyridines have been shown to act as ligands coordinating to metal ions in aqueous solutions

properties

IUPAC Name |

2,6-dichloro-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 |

Source

|

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260898-43-8 |

Source

|

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)